ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate
Overview
Description
Ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate are two cytochrome P450s involved in diterpene biosynthesis in the wild tobacco Nicotiana attenuata . These enzymes play a crucial role in the biosynthesis of diterpenes, a class of specialized metabolites that function in herbivore defense .
Mode of Action
This compound interacts with its targets by undergoing controlled hydroxylation . This process allows the compound to achieve its defensive function by inhibiting herbivore sphingolipid biosynthesis through postingestive backbone hydroxylation products .
Biochemical Pathways
The compound affects the sphingolipid biosynthesis pathway. In the absence of controlled hydroxylation, noncontrolled hydroxylated diterpene derivatives inhibit sphingolipid biosynthesis, leading to severe autotoxicity symptoms . With controlled hydroxylation, the compound can inhibit herbivore sphingolipid biosynthesis without causing autotoxicity .
Pharmacokinetics
Its ability to undergo controlled hydroxylation suggests that it may have unique adme (absorption, distribution, metabolism, and excretion) properties that allow it to effectively inhibit sphingolipid biosynthesis without causing autotoxicity .
Result of Action
The result of the action of this compound is the inhibition of sphingolipid biosynthesis in herbivores, which provides a defensive advantage to the plant .
Action Environment
The action of this compound is influenced by the plant’s metabolic modifications, which regulate the hydroxylation process . This suggests that environmental factors that affect the plant’s metabolism could potentially influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
ethyl (E)-3-hydroxy-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)but-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-4-17-11(16)9(7(3)14)10-12-6(2)5-8(15)13-10/h5,14H,4H2,1-3H3,(H,12,13,15)/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUHZPQVFQKHFC-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)C1=NC(=CC(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/O)/C1=NC(=CC(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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